2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol
Description
Properties
IUPAC Name |
2-[[5-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c20-7-6-16-13-11(8-15-9-17-13)14-18-12(19-21-14)10-4-2-1-3-5-10/h8-10,20H,1-7H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRMNUMTNVTTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)C3=CN=CN=C3NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol typically involves multiple steps, starting with the preparation of the oxadiazole core. One common approach is the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. The resulting oxadiazole intermediate can then be further reacted with pyrimidinyl and ethanolamine derivatives under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: : Conversion of the ethanolamine group to corresponding oxo derivatives.
Reduction: : Reduction of the oxadiazole ring or pyrimidinyl group.
Substitution: : Replacement of hydrogen atoms on the cyclohexyl ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized ethanolamine derivatives, reduced oxadiazole or pyrimidinyl compounds, and substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine
The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.
Industry
In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-amine (Compound 6, )
- Key Features : Replaces the cyclohexyl group with a tetrahydro-2H-pyran-4-yloxy substituent.
- Impact: The tetrahydropyran group introduces stereoelectronic effects and moderate hydrophilicity compared to the cyclohexyl group. This compound was synthesized using hydroxylamine and ethanol, similar to methods for oxadiazole formation in related molecules .
- Biological Relevance : Demonstrated macrofilaricidal activity, suggesting that oxadiazole-pyridine hybrids may be optimized for antiparasitic applications.
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()
- Key Features : Contains a 4-methoxyphenyl-substituted oxadiazole linked to a pyrazole-acetamide scaffold.
- This contrasts with the cyclohexyl group’s role in modulating steric bulk .
- Synthesis : Utilizes multi-step condensation reactions, highlighting the versatility of oxadiazole-based synthetic routes.
2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl)-1,3,4-oxadiazol-5-yl)amino]acetic acid ()
- Key Features : Incorporates a thiophene-oxadiazole hybrid with a hydroxyethoxy side chain.
- Docking studies with DNA revealed a binding energy of −6.58 kcal/mol, suggesting strong intercalation or groove-binding properties .
- Comparison : Unlike the pyrimidine core in the target compound, this molecule’s thiophene scaffold may limit kinase inhibition but enhance DNA-targeted activity.
Pyrimidine-Based Analogues
4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-methanesulfonyl-phenylamino)-pyrimidine-5-carbonitrile ()
- Key Features : Combines a pyrimidine-carbonitrile core with a 3-isopropyl-oxadiazole-piperidine substituent.
- The methanesulfonyl group introduces strong electron-withdrawing effects, which may enhance receptor affinity .
- Application : Described as a GPR119 agonist, indicating utility in metabolic disorder therapeutics.
2-{2-[4-({5-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol ()
- Key Features: Pyrrolo-pyrimidine core with a trifluoromethylphenoxy substituent and ethoxyethanol chain.
- Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethoxyethanol side chain mimics the target compound’s ethanolamine group. This molecule’s formal charge (0) and aromatic bond count (22) suggest balanced solubility and target engagement .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol is a derivative of the 1,2,4-oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The compound is characterized by the presence of a cyclohexyl group and an oxadiazole moiety which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. 1,2,4-Oxadiazoles have shown efficacy against various cancer cell lines due to their ability to inhibit key enzymes involved in cancer progression. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | MCF-7 | 8.3 |
| Compound C | A549 | 12.0 |
In a comparative study involving derivatives similar to this compound, significant cytotoxicity was observed against human cervical (HeLa) and breast cancer (MCF-7) cell lines .
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which are crucial in tumor growth and metastasis .
- Induction of Apoptosis : Many oxadiazole derivatives promote programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : These compounds can disrupt normal cell cycle progression, leading to growth inhibition.
Antimicrobial Activity
Oxadiazole derivatives also exhibit antimicrobial properties against bacteria and fungi. The structure of this compound suggests potential activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
Case Studies
A notable case study evaluated a series of oxadiazole derivatives for their biological activities:
Study Overview
Researchers synthesized various derivatives and tested them against multiple cancer cell lines and bacterial strains. The study revealed that modifications on the oxadiazole ring significantly affected biological activity.
Results Summary
The most potent derivative exhibited an IC50 value of 0.5 µM against ovarian cancer cells and demonstrated low toxicity towards normal cells. Additionally, it showed promising antibacterial activity with MIC values comparable to existing antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
